6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
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Overview
Description
6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . The reaction conditions often include boiling chloroform as the solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the triazole ring.
Common reagents used in these reactions include hydrazonoyl chlorides, triethylamine, and chloroform . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent against various microorganisms.
Medicine: Research indicates its potential use in developing anticancer and anti-inflammatory drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be compared with other triazolopyrimidines, such as:
2-amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one: Known for its potent PDE4 inhibitory activity.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have diverse pharmacological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological activities .
Properties
Molecular Formula |
C9H12N4O |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
6-ethyl-2,7-dimethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H12N4O/c1-4-7-5(2)13-9(11-8(7)14)10-6(3)12-13/h4H2,1-3H3,(H,10,11,12,14) |
InChI Key |
BLTCIBOCNWKAAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=NC(=N2)C)NC1=O)C |
Origin of Product |
United States |
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